Primapterin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862990 | |
| Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2582-88-9 | |
| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Primapterin Formation and Interconversion
Enzymatic Pathways Leading to Pterin-4a-Carbinolamine Intermediate
The formation of Primapterin is preceded by a series of enzymatic and non-enzymatic steps originating from the oxidation of tetrahydrobiopterin (B1682763). The central intermediate in this pathway is Pterin-4a-carbinolamine.
Role of Phenylalanine Hydroxylase (PAH) in Tetrahydrobiopterin Oxidation
Phenylalanine hydroxylase (PAH) is a key enzyme that catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism. researchgate.net This reaction requires the cofactor tetrahydrobiopterin (BH4). During the hydroxylation of phenylalanine, BH4 is oxidized to form the unstable intermediate 4a-hydroxy-tetrahydrobiopterin, also known as pterin-4a-carbinolamine. portlandpress.comnih.gov
The PAH-catalyzed reaction involves the activation of molecular oxygen. One oxygen atom is incorporated into phenylalanine to form tyrosine, while the other is reduced to water, with the concomitant oxidation of BH4. researchgate.netwikipedia.org This process is typically tightly coupled, meaning the oxidation of BH4 is directly linked to the hydroxylation of the amino acid substrate. nih.gov However, under certain conditions, the reaction can become "uncoupled," leading to the oxidation of BH4 without the hydroxylation of phenylalanine. psu.edunih.gov In both coupled and uncoupled reactions, the initial oxidation product of BH4 is the 4a-hydroxytetrahydropterin intermediate. nih.govnih.gov
Non-Enzymatic Rearrangement of 4a-Hydroxy-Tetrahydrobiopterin
The 4a-hydroxy-tetrahydrobiopterin intermediate is inherently unstable. nih.gov In a healthy metabolic state, it is efficiently processed by the enzyme Pterin-4a-carbinolamine dehydratase (PCD). However, in the absence or deficiency of PCD, this intermediate undergoes a non-enzymatic rearrangement. nih.gov This rearrangement is a crucial step leading to the formation of this compound. The proposed mechanism involves an opening of the pyrazine (B50134) ring of the 4a-hydroxytetrahydropterin intermediate, which then allows for the formation of the 7-substituted isomer, this compound (7-biopterin). nih.gov
Deficiency of Pterin-4a-Carbinolamine Dehydratase (PCD) and this compound Accumulation
A deficiency in the enzyme Pterin-4a-carbinolamine dehydratase, encoded by the PCBD1 gene, is the primary cause of this compound accumulation. wikipedia.orgnih.govmedlineplus.gov This condition, also known as hyperphenylalaninemia with primapterinuria, is a rare form of tetrahydrobiopterin deficiency. wikipedia.orgorpha.net
Mechanism of this compound Generation in PCD Deficiency
In individuals with PCD deficiency, the enzymatic dehydration of 4a-hydroxy-tetrahydrobiopterin to quinonoid dihydrobiopterin is impaired. nih.govnih.govnih.gov This leads to an accumulation of the 4a-hydroxy-tetrahydrobiopterin intermediate. As this intermediate is unstable, it undergoes the previously described non-enzymatic rearrangement to form 7-biopterin (this compound). nih.govnih.gov The presence of elevated levels of this compound, particularly in the urine, is a key diagnostic marker for PCD deficiency. wikipedia.orgnih.gov
| Stage | Description | Key Molecules |
| BH4 Oxidation | Phenylalanine hydroxylase (PAH) oxidizes tetrahydrobiopterin (BH4) during the conversion of phenylalanine to tyrosine. | Tetrahydrobiopterin (BH4), Phenylalanine, Tyrosine, Phenylalanine hydroxylase (PAH) |
| Intermediate Formation | The oxidation of BH4 results in the formation of the unstable intermediate 4a-hydroxy-tetrahydrobiopterin. | 4a-hydroxy-tetrahydrobiopterin |
| Enzymatic Dehydration (Normal) | In healthy individuals, Pterin-4a-carbinolamine dehydratase (PCD) rapidly converts 4a-hydroxy-tetrahydrobiopterin to quinonoid dihydrobiopterin. | Pterin-4a-carbinolamine dehydratase (PCD), Quinonoid dihydrobiopterin |
| Non-Enzymatic Rearrangement (PCD Deficiency) | In the absence of functional PCD, the accumulated 4a-hydroxy-tetrahydrobiopterin undergoes a non-enzymatic rearrangement. | 4a-hydroxy-tetrahydrobiopterin |
| This compound Formation | The non-enzymatic rearrangement leads to the formation of 7-biopterin (this compound). | This compound (7-biopterin) |
Molecular Interactions with Tetrahydrobiopterin Regeneration Cycle
The accumulation of this compound in PCD deficiency disrupts the normal regeneration of tetrahydrobiopterin. The standard BH4 regeneration cycle involves two key enzymes: Pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). portlandpress.comnih.govnih.gov PCD catalyzes the dehydration of 4a-hydroxy-tetrahydrobiopterin to quinonoid dihydrobiopterin, which is then reduced back to BH4 by DHPR. mdpi.comresearchgate.net
In PCD deficiency, the block in the dehydration step prevents the efficient formation of quinonoid dihydrobiopterin, thereby hindering the DHPR-catalyzed regeneration of BH4. medlineplus.govmedlineplus.gov This disruption can lead to a state of tetrahydrobiopterin deficiency, which can manifest as hyperphenylalaninemia due to the reduced activity of PAH. nih.govorpha.net
Genetic Basis and Mutational Analysis in Primapterinuria
Identification of Mutations in the PCBD Gene
The PCBD1 gene, located on chromosome 10q22, consists of four exons. nih.govwikipedia.orgnih.gov Mutations in this gene are the underlying cause of pterin-4-alpha-carbinolamine dehydratase (PCD) deficiency, also known as hyperphenylalaninemia with primapterinuria (HPABH4D), a form of tetrahydrobiopterin (B1682763) (BH4) deficiency. mybiosource.comwikipedia.orgmedlineplus.govmedlineplus.govresearchgate.net
Genetic analysis of individuals with primapterinuria has revealed a variety of mutations within the PCBD1 gene. At least nine distinct mutations have been identified as causative for BH4 deficiency. medlineplus.govmedlineplus.gov These mutations include both missense alterations, which result in single amino acid substitutions, and nonsense mutations, which introduce premature stop codons leading to truncated proteins. medlineplus.govmedlineplus.govnih.gov
Specific mutations reported in patients include:
Missense mutations such as E96K, R87Q, T78I, Cys81Arg, and Cys81Ser. nih.govnih.govnih.govnih.govuni-konstanz.de
Nonsense mutations including Q97X, E26*, E86X, and X105Q. nih.govnih.govnih.govnih.govresearchgate.net
Many of these mutations are located within exon 4 of the PCBD1 gene. nih.govnih.govnih.govresearchgate.net For instance, a novel homozygous T>C substitution leading to a premature stop codon (X105Q) in the termination codon was identified in an Iranian patient with hyperphenylalaninemia. researchgate.net Affected individuals typically carry either homozygous or compound heterozygous mutations in the PCBD1 gene, meaning they have two copies of the mutated gene, which can be the same mutation or two different mutations. nih.govnih.govnih.govhee.nhs.ukjcpsp.pk
Genotype-Phenotype Correlations in PCD Deficiency
PCD deficiency is biochemically characterized by mild transient hyperphenylalaninemia and significantly elevated levels of 7-biopterin (primapterin) in the urine. mybiosource.comnih.govmedlineplus.govmedlineplus.govresearchgate.netnih.govloinc.org The persistent excretion of this compound is a hallmark biochemical abnormality of this condition. nih.govloinc.org
The clinical presentation of PCD deficiency is often described as a transient and benign neonatal syndrome, with many affected individuals remaining asymptomatic into adulthood. researchgate.netnih.gov However, studies have reported that some adult patients with homozygous PCBD1 mutations can develop complications such as hypomagnesemia, renal magnesium wasting, and maturity onset diabetes of the young (MODY). researchgate.netnih.gov
The correlation between a specific PCBD1 genotype and the resulting phenotype can be complex. nih.gov Mutations that reduce the enzymatic activity of PCD impair the recycling of BH4, leading to a buildup of 4a-hydroxy-tetrahydrobiopterin, which then non-enzymatically converts to 7-biopterin (this compound). medlineplus.govmedlineplus.govloinc.orgkenyon.educaymanchem.com The severity of the enzymatic defect can influence the degree of hyperphenylalaninemia and primapterinuria. However, other factors, such as potential compensatory mechanisms by other enzymes, may also play a role in mitigating the clinical impact in some individuals. medlineplus.govmedlineplus.gov
While typically benign, some infantile cases have presented with transient neurological deficits, although these are rare. researchgate.netorpha.net Furthermore, mutations affecting the protein's interaction domain with HNF1B have been linked to impaired activation of the FXYD2 promoter, contributing to renal magnesium loss observed in some patients. nih.gov This highlights how mutations can impact both the enzymatic and transcriptional coactivator functions of the PCBD/DCoH protein, leading to varied clinical manifestations.
Structural and Functional Impact of PCBD Gene Variants on PCD/DCoH Protein
The protein encoded by the PCBD1 gene is a fascinating example of a bifunctional protein, possessing both enzymatic and transcriptional regulatory roles. It functions as pterin-4-alpha-carbinolamine dehydratase (PCD) in the cytoplasm, where it is involved in the regeneration of tetrahydrobiopterin (BH4), and as a dimerization cofactor of hepatocyte nuclear factor-1 (DCoH) in the nucleus, where it modulates gene expression. mybiosource.comacs.orgnih.govwikipedia.orggenecards.orgnih.govkenyon.edunih.govwikigenes.org
For its enzymatic activity, PCD typically exists as a tetramer. uni-konstanz.dekenyon.edunih.govrcsb.org As DCoH, it interacts with the transcription factors HNF1A and HNF1B, usually forming a heterotetrameric complex where a dimer of DCoH interacts with a dimer of HNF1. acs.orggenecards.orgnih.govkenyon.edunih.govwikigenes.orgrcsb.orgpnas.orgebi.ac.uknih.govresearchgate.net
Effects on Dehydratase Activity
Mutations in the PCBD1 gene can significantly impair the dehydratase activity of the encoded protein. Reduced enzymatic function disrupts the efficient recycling of BH4, leading to the accumulation of its intermediate, 4a-hydroxy-tetrahydrobiopterin. medlineplus.govmedlineplus.gov This intermediate is unstable and can spontaneously convert to 7-biopterin (this compound), which is then excreted in excess. loinc.orgkenyon.educaymanchem.com
Studies on recombinant mutant proteins have shown that some variants, such as T78I, E86X, and Q97X, are largely insoluble when expressed, in contrast to the soluble wild-type protein. nih.gov This suggests that these mutations can lead to protein misfolding or instability, effectively abolishing enzymatic activity. The active site of PCD involves a cluster of aromatic residues and conserved histidines. kenyon.edurcsb.org Mutations directly affecting these critical residues, such as H62N, H63L, and H80L, have been shown to eliminate dehydratase activity. pnas.org The Cys81Arg mutation also results in significantly lower dehydratase activity compared to the wild-type protein. uni-konstanz.de
Implications for Transcriptional Coactivator Function
Beyond its enzymatic role, the PCBD/DCoH protein acts as a transcriptional coactivator, enhancing the activity of HNF1A and HNF1B. mybiosource.comacs.orggenecards.orgnih.govkenyon.eduwikigenes.orgpnas.orgnih.gov This coactivation is crucial for the proper expression of genes involved in the function of organs like the liver, pancreas, and kidney. acs.orgwikipedia.orgnih.govkenyon.eduwikigenes.orgpnas.orgpnas.org
Mutations in PCBD1 can also compromise its function as a transcriptional coactivator. For example, some mutations can impair the interaction between DCoH and HNF1B. nih.gov The p.Glu26* mutation, which results in a severely truncated protein, leads to a complete loss of the domain necessary for interaction with HNF1B. nih.gov This impaired interaction can reduce the activation of downstream target genes, such as FXYD2, which plays a role in renal magnesium reabsorption, explaining the renal magnesium wasting observed in some patients. nih.gov
Interestingly, the same protein interface on DCoH is involved in both forming the DCoH homotetramer (for enzymatic activity) and interacting with the HNF1 dimer (for transcriptional coactivation). nih.govrcsb.orgresearchgate.net Mutations, particularly those associated with conditions like MODY, can affect both functions, potentially by disrupting the delicate balance between the formation of the DCoH homotetramer and the DCoH-HNF1 complex. nih.gov While the dehydratase activity itself is not strictly required for HNF1 binding or transcriptional activation, mutations can still impact both roles due to shared structural elements or effects on protein stability and interaction dynamics. nih.govpnas.orgpnas.org
Clinical Research Aspects of Primapterin Associated Metabolic Disorders
Primapterinuria as a Variant of Hyperphenylalaninemia (HPA)
Primapterinuria is recognized as a distinct variant of hyperphenylalaninemia, characterized by the increased excretion of 7-substituted pterins, including primapterin, in the urine. scispace.comuniprot.org Hyperphenylalaninemia itself is defined by elevated blood phenylalanine levels, typically exceeding 120 µmol/L. nih.govkarger.com While the most common cause of HPA is a deficiency in the enzyme phenylalanine hydroxylase (PAH), deficiencies in tetrahydrobiopterin (B1682763) (BH4) metabolism, which accounts for approximately 2% of HPA cases, can also lead to elevated phenylalanine levels. karger.com Primapterinuria falls under the category of BH4 deficiencies, specifically those affecting BH4 regeneration. scispace.comrarediseases.org
Differential Diagnosis of HPA Subtypes using Pterin (B48896) Profiles
Pterin analysis in biological fluids, such as urine, dried blood spots (DBS), and serum, is a crucial method for the differential diagnosis of various HPA subtypes. nih.govnih.govnih.gov By examining the pattern of different pterins, clinicians can distinguish between classical phenylketonuria (PKU) caused by PAH deficiency and HPA resulting from defects in BH4 metabolism. nih.govinvitae.com Pterin profiling allows for the simultaneous screening of multiple HPA subtypes, improving diagnostic accuracy and potentially reducing the time to diagnosis. nih.govnih.gov
A study analyzing nine pterin derivatives, including this compound, in serum, DBS, and urine samples from patients with different HPA classes (classical PKU, BH4-responsive PKU, and mild HPA) and control groups demonstrated the potential of pterin profiling in differential diagnosis. nih.govkarger.comnih.gov While elevations in some pterins like isoxanthopterin, biopterin (B10759762), and 7,8-dihydrobiopterin were observed across all HPA groups, significant differences in the extent of these elevations and the presence of specific pterins like this compound aid in differentiating the subtypes. nih.govkarger.comnih.gov
| HPA Subtype | Neopterin (B1670844) | Biopterin | This compound | Neopterin to Biopterin Ratio |
|---|---|---|---|---|
| Classical PKU (PAH Deficiency) | Normal to High | High | Typically Absent or Low | Variable |
| PCD Deficiency (Primapterinuria) | Initially High, Normal to High | Subnormal to Low | Elevated (Characteristic) | Increased |
| PTPS Deficiency | High | Low | Typically Absent or Low | High |
| DHPR Deficiency | Normal to Slightly Increased | High | Typically Absent or Low | Variable |
Note: This table provides a general overview based on research findings and typical patterns. Actual pterin levels can vary between individuals and may be influenced by factors such as age and treatment status. nih.govmedscape.compreventiongenetics.comtaylorandfrancis.com
Distinctive Biochemical Signature of Primapterinuria
Primapterinuria is biochemically characterized by variably elevated plasma phenylalanine levels, particularly in the neonatal period, which may even reach levels seen in classical PKU. scispace.compreventiongenetics.com However, these phenylalanine levels often decrease and normalize over time, even without strict dietary restrictions. scispace.compreventiongenetics.com The hallmark biochemical finding is the elevated urinary excretion of 7-substituted pterins, primarily this compound (7-biopterin). medchemexpress.comscispace.comuniprot.orgpreventiongenetics.com
Patients with primapterinuria typically show an increased ratio of neopterin to biopterin in the urine, alongside subnormal levels of biopterins. uniprot.orgpreventiongenetics.com This specific pterin profile, with the presence of this compound, helps differentiate primapterinuria from other BH4 deficiencies, such as 6-pyruvoyl-tetrahydropterin synthase (PTPS) deficiency, which can present with similar initial elevations in neopterin and decreases in biopterin but without the characteristic this compound excretion. medscape.compreventiongenetics.comtaylorandfrancis.com The underlying cause of primapterinuria is a deficiency in pterin-4α-carbinolamine dehydratase (PCD), an enzyme involved in the regeneration of BH4. scispace.compreventiongenetics.commdpi.comwikipedia.org In the absence of functional PCD, the intermediate pterin-4a-carbinolamine can rearrange non-enzymatically to form dihydrothis compound, which is then detected as this compound. scispace.commdpi.com
Neurological Phenotypes and Pathophysiology in PCD Deficiency
While hyperphenylalaninemia can lead to neurological complications if untreated, particularly in classical PKU, the neurological phenotype associated with PCD deficiency (primapterinuria) is often considered mild or even absent. uniprot.orgpreventiongenetics.comwikipedia.orgmedrxiv.org
Impact on Monoamine Neurotransmitter Metabolism
Tetrahydrobiopterin (BH4) is an essential cofactor for several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). karger.compreventiongenetics.combpna.org.uknih.gov TH and TPH are rate-limiting enzymes in the synthesis of monoamine neurotransmitters, namely dopamine (B1211576) and serotonin (B10506), respectively. preventiongenetics.combpna.org.uk Deficiencies in BH4 metabolism can therefore impair monoamine neurotransmitter synthesis, leading to neurological issues. preventiongenetics.commedrxiv.orgbpna.org.uk
In PCD deficiency, despite the defect in BH4 regeneration, cerebrospinal fluid (CSF) pterin and neurotransmitter levels are often reported as normal. uniprot.orgpreventiongenetics.com This is a key difference compared to other BH4 deficiencies where reduced levels of dopamine and serotonin metabolites (such as homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA)) are typically observed in the CSF, contributing to neurological symptoms. medscape.combpna.org.ukorpha.net The reason for the preservation of normal CSF neurotransmitter levels in most individuals with PCD deficiency is not fully understood but contributes to the generally benign neurological outcome. preventiongenetics.com
Cerebral Manifestations and Developmental Implications
The neurological signs observed in individuals with PCD deficiency, when present, are usually transient and appear in the neonatal period. uniprot.orgwikipedia.org These can include mild hypotonia, delayed motor development, and tremor. uniprot.orgpreventiongenetics.com Unlike other severe forms of BH4 deficiency or classical PKU with significant neurological involvement, individuals with PCD deficiency typically show normal development by early childhood, even if they experienced transient hyperphenylalaninemia in infancy. preventiongenetics.com
While the primary impact of PCD deficiency is on BH4 regeneration, it is important to note that the PCBD1 gene, which encodes the PCD enzyme, is also thought to have a bifunctional role and interacts with the HNF1B transcription factor. preventiongenetics.comphysiology.orgresearchgate.net Mutations in HNF1B are associated with renal cysts and diabetes syndrome (MODY5). preventiongenetics.com Some recent reports have suggested a potential link between PCD deficiency and the development of non-autoimmune diabetes later in life, resembling MODY, and hypomagnesemia, suggesting broader biological contexts for PCBD1 function beyond pterin metabolism. preventiongenetics.comphysiology.orgresearchgate.netresearchgate.net However, the neurological manifestations directly attributable to the pterin metabolism defect in PCD deficiency appear to be largely mild and transient. uniprot.orgpreventiongenetics.comwikipedia.orgmedrxiv.org
This compound as a Biomarker in Broader Biological Contexts
Beyond its role as a characteristic marker for primapterinuria, the presence and levels of this compound are primarily utilized in the differential diagnosis of HPA and BH4 deficiencies through pterin profiling. medchemexpress.comnih.govnih.govnih.govfrontiersin.org Its elevated excretion in urine is a distinctive biochemical signature of PCD deficiency. medchemexpress.comscispace.comuniprot.orgpreventiongenetics.com
While research extensively details the diagnostic utility of this compound in the context of HPA and PCD deficiency, its broader role as a general biomarker in other biological contexts is less established in the provided search results. The focus remains predominantly on its significance within the pterin metabolic pathway and its implications for disorders affecting this pathway. Further research may explore potential roles or associations of this compound in other physiological or pathological processes.
Immune System Activity Research
Research into the role of this compound in immune system activity is less extensive compared to its involvement in metabolic disorders, but some studies have explored its potential as a biomarker. This compound has been investigated as a potential biomarker for the activity of the immune system in specific animal models, such as broiler chickens. guidetopharmacology.org Additionally, it has been suggested as a potential predictive biomarker in the context of asthma in children. guidetopharmacology.org
While other pterins, such as neopterin, are well-established markers of cellular immune activation, being produced by macrophages in response to interferon-gamma stimulation, direct research specifically detailing this compound's broader involvement or function within the human immune system beyond its biomarker potential in limited contexts is not widely reported in the available literature.
Other Disease States Investigation
Clinical research investigating this compound in disease states primarily focuses on inherited metabolic disorders, particularly those affecting phenylalanine and tetrahydrobiopterin metabolism. As discussed, the presence of this compound in urine is a diagnostic hallmark of PCD deficiency, a rare cause of hyperphenylalaninemia. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgfishersci.cawikipedia.org Studies in this area involve analyzing pterin profiles to distinguish PCD deficiency from classical PKU and other BH4-related disorders. nih.govnih.govguidetopharmacology.org
In the context of PCD deficiency, typical pterin profiles show initially high neopterin levels, subnormal biopterin levels, and the presence of this compound in urine. nih.govguidetopharmacology.orgfishersci.cawikipedia.org This specific pattern aids clinicians in diagnosing this particular variant of atypical hyperphenylalaninemia.
While pterins in general, like neopterin, are studied as biomarkers in a range of conditions characterized by immune activation or inflammation, including HIV infection, cancer, cardiovascular disease, and certain neurological disorders, specific research detailing the role or presence of this compound in these other diverse disease states is not a prominent area highlighted in the available clinical literature. The primary focus of this compound investigation in human health remains its utility as a diagnostic marker within the spectrum of metabolic disorders affecting phenylalanine and BH4 pathways.
Data Table: Representative Pterin Profiles in Hyperphenylalaninemia-Related Disorders
| Disorder | Urinary Neopterin | Urinary Biopterin | Urinary this compound |
| Classical PKU | Normal | Normal | Absent or Trace |
| PCD Deficiency | Initially High | Subnormal | Present |
| GTPCH Deficiency | Low | Low | Absent |
| 6-PTPS Deficiency | High | Low | Absent |
| DHPR Deficiency | Normal to Slightly Increased | High | Absent |
Note: This table provides a simplified overview based on common findings in diagnostic research. Variations can occur. nih.govguidetopharmacology.orgfishersci.cawikipedia.org
Advanced Analytical Methodologies for Primapterin Quantification in Biological Matrices
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of primapterin, providing the necessary selectivity to distinguish it from other pterins and endogenous components in complex biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose.
HPLC coupled with fluorescence detection (HPLC-FD) is a well-established and sensitive method for the analysis of pterins, including this compound. The principle of this technique relies on the native fluorescence of the oxidized form of pterins. Reduced pterins, which are often the predominant forms in biological systems, are non-fluorescent and must be chemically oxidized to their fluorescent aromatic counterparts prior to detection.
The analytical workflow typically involves an initial oxidation step, followed by chromatographic separation on a reversed-phase column (e.g., C8 or C18) or a hydrophilic interaction liquid chromatography (HILIC) column. nih.gov The separation is influenced by the mobile phase composition, its pH, and the type of stationary phase used. nih.gov For fluorescence detection, specific excitation and emission wavelengths are selected to maximize the signal for the pterin (B48896) of interest. While specific wavelengths for this compound are determined during method development, they are generally in the range of 350-370 nm for excitation and 440-450 nm for emission, similar to other oxidized pterins. The intensity of the fluorescence signal is directly proportional to the concentration of this compound in the sample.
While highly sensitive, a limitation of HPLC-FD is that it often provides a measurement of "total biopterin" after oxidation, which may not distinguish between different isomers like this compound and biopterin (B10759762) unless the chromatographic separation is highly efficient.
Table 1: Representative Parameters for Pterin Analysis by HPLC-FD
| Parameter | Typical Conditions/Values |
|---|---|
| Stationary Phase | Reversed-phase (C8, C18), HILIC |
| Mobile Phase | Methanol/phosphate buffer gradients or isocratic elution |
| Detection Method | Fluorescence Detection (FD) |
| Excitation Wavelength | ~350-370 nm |
| Emission Wavelength | ~440-450 nm |
| Detection Limits | 0.041 to 2.9 ng/mL (for a panel of pterins) nih.gov |
LC-MS/MS has emerged as the gold standard for the quantification of this compound and other pterins due to its superior specificity and sensitivity. This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. LC-MS/MS can distinguish between compounds with the same retention time if they have different mass-to-charge ratios (m/z), and more importantly, it can differentiate isomers based on their unique fragmentation patterns.
In a typical LC-MS/MS workflow for this compound, the sample extract is injected into the LC system for separation. Following elution from the chromatography column, the analyte is ionized, most commonly by electrospray ionization (ESI) in positive ion mode. The mass spectrometer then isolates the precursor ion of this compound and subjects it to collision-induced dissociation, generating specific product ions. The quantification is achieved by monitoring one or more of these specific precursor-to-product ion transitions in a process known as multiple reaction monitoring (MRM). nih.gov
This method allows for the simultaneous quantification of a panel of pterins, including this compound, in a single analytical run. nih.gov The high selectivity of LC-MS/MS is particularly advantageous for resolving this compound from its isomer, biopterin.
Table 2: Representative Validation Parameters for Pterin Panel Analysis (including this compound) by LC-MS/MS in Various Matrices
| Parameter | Serum | Dried Blood Spots (DBS) | Urine |
|---|---|---|---|
| Limit of Detection (LOD) | 0.007 - 0.016 ng/mL | 0.01 - 0.016 ng/mL | 1.42 - 3.47 ng/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Accuracy (%) | 92.9 - 102.2 | 91.4 - 104.8 | 90.3 - 127.5 |
| Relative Standard Deviation (%) | ≤9 | ≤9 | ≤9 |
Data derived from a study on a panel of nine pterins, including this compound. nih.gov
Sample Preparation Strategies for Pterin Analysis
The preparation of biological samples is a critical step in the analytical workflow for this compound quantification. The main goals of sample preparation are to extract the analyte of interest from the complex matrix, remove interfering substances, and ensure the stability of the pterins.
Reduced pterins, such as dihydrobiopterin and tetrahydrobiopterin (B1682763), are highly susceptible to oxidation. For analytical methods that rely on the detection of the oxidized form (e.g., HPLC-FD), a controlled oxidation step is essential. This process converts all reduced forms of biopterin isomers to their fully aromatic, stable, and fluorescent counterparts.
Commonly used oxidizing agents include manganese dioxide (MnO₂) and iodine in either acidic or basic conditions. The choice of oxidizing agent and conditions can influence the final measured concentrations, and therefore, consistency in the procedure is paramount for reliable results. For LC-MS/MS methods that can directly measure the reduced forms, this oxidation step may be omitted, and instead, antioxidants are added to the sample to prevent degradation.
This compound is quantified in several biological matrices, each presenting unique challenges for sample preparation.
Urine: Urine is a common matrix for pterin analysis. Sample preparation typically involves acidification followed by oxidation. nih.gov Given the variability in urine concentration, it is standard practice to normalize the this compound concentration to the urinary creatinine (B1669602) level.
Cerebrospinal Fluid (CSF): CSF analysis provides a direct insight into the central nervous system's pterin metabolism. Due to the low volume of sample typically available and the low concentrations of analytes, a highly sensitive method like LC-MS/MS is preferred. nih.govresearchgate.net Sample preparation often involves protein precipitation followed by direct injection or a concentration step.
Dried Blood Spots (DBS): DBS samples are minimally invasive and are particularly useful for neonatal screening. The extraction of pterins from the filter paper is a key step. This is usually achieved by elution with an appropriate solvent mixture. The eluate is then processed similarly to other liquid samples, often involving oxidation and purification before analysis. nih.gov
For all matrices, it is crucial to protect the samples from light and to keep them frozen until analysis to prevent the degradation of labile pterins.
Challenges in Isomer Separation and Quantification
A significant analytical challenge in the quantification of this compound is its separation from its structural isomer, biopterin (6-biopterin). Both compounds have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone. Therefore, their separation must be achieved chromatographically.
The subtle differences in the position of the side chain on the pterin ring result in slight variations in their physicochemical properties, which can be exploited for chromatographic separation. However, achieving baseline separation between this compound and biopterin can be difficult with standard reversed-phase columns.
Specialized chromatographic stationary phases, such as amino-propyl columns, have been shown to provide better resolution of these isomers. The use of a LUNA amino column has been reported to successfully separate 6- and 7-positional isomers of biopterins and neopterins in an LC-MS/MS method. The optimization of the mobile phase composition and gradient is also critical for achieving the necessary separation. The ability to chromatographically resolve these isomers is essential for the accurate diagnosis of certain metabolic disorders where the relative abundance of this compound and biopterin is of clinical significance.
Research Models and Experimental Paradigms for Primapterin Studies
In Vitro Cellular and Biochemical Models
In vitro models are crucial for understanding the enzymatic reactions and biochemical pathways involving Primapterin. These models allow for controlled environments to study specific enzymes and their interactions with pterin (B48896) substrates and products.
Enzyme Activity Assays
Enzyme activity assays play a significant role in diagnosing and studying disorders related to pterin metabolism, where abnormal this compound levels may be observed. Assays for enzymes such as pterin-4a-carbinolamine dehydratase (PCD), dihydropteridine reductase (DHPR), GTP cyclohydrolase I (GTPCH), and 6-pyruvoyl-tetrahydropterin synthase (PTPS) are routinely performed in various biological samples, including blood cells and fibroblasts, to identify specific enzyme deficiencies. researchgate.netnih.govmedscape.com Primapterinuria, a condition characterized by elevated urinary this compound, is thought to result from a deficiency in PCD. nih.govuzh.ch In vitro experiments have demonstrated that this compound can be formed during the phenylalanine hydroxylase reaction, particularly in systems lacking sufficient dehydratase activity. uzh.chuni-konstanz.de This highlights the importance of PCD activity in preventing the accumulation of this compound.
Pterin profiling, often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC), is a key biochemical assay used to quantify various pterin derivatives, including this compound, in biological fluids such as urine, serum, and dried blood spots. researchgate.netmedscape.comnih.govnih.govtaylorandfrancis.com This profiling helps in identifying characteristic pterin patterns associated with different metabolic disorders.
Recombinant Protein Expression Systems (e.g., Escherichia coli)
Recombinant protein expression systems are utilized to produce and study the enzymes involved in pterin metabolism. For instance, recombinant human PCD has been successfully expressed, allowing for detailed biochemical characterization of its activity and kinetic properties. nih.govmybiosource.com Studies using recombinant enzymes like phenylalanine hydroxylase and PCD in controlled in vitro settings provide insights into the specific reactions that can lead to the formation of 7-substituted pterins like this compound, particularly when dehydratase activity is impaired. nih.govuni-konstanz.deusda.govnih.gov While Escherichia coli is a common host for recombinant protein production in metabolic research, its specific use in directly studying this compound synthesis or metabolism via recombinant enzymes was not extensively detailed in the provided sources, though it is a standard tool for expressing proteins from metabolic pathways. nih.govd-nb.info
Animal Models of Pterin Metabolism Disorders (e.g., Mouse Models)
Animal models, particularly mouse models, serve as valuable tools for investigating the in vivo aspects of pterin metabolism disorders and the role of compounds like this compound. These models can mimic human genetic deficiencies and allow for the study of biochemical and physiological consequences.
Mouse models are employed in broader BH4 research and for modeling human inherited disorders of pterin metabolism. portlandpress.comuzh.chmedlink.com For example, the hph-1 mouse strain is recognized as an animal model for dihydropteridine reductase deficiency, a related disorder of pterin metabolism that results in hyperphenylalaninemia and reduced levels of GTPCH activity and BH4. portlandpress.com While the focus of such models may not be exclusively on Primapterinuria, they are instrumental in understanding the complex interplay of enzymes and metabolites within the pterin pathway. This compound has been detected in the liver of mice, indicating its presence in this animal model. nih.gov The study of these models contributes to understanding the systemic effects of dysregulated pterin metabolism, which can involve altered this compound levels.
Human Cohort Studies and Retrospective Analyses
Human cohort studies and retrospective analyses are essential for understanding the clinical presentation, biochemical characteristics, and long-term outcomes associated with conditions involving abnormal this compound levels.
Pterin Profiling in Patient Groups
Pterin profiling in human biological samples is a primary diagnostic method for inherited hyperphenylalaninemia and various BH4 deficiencies. researchgate.netmedscape.comnih.govnih.govtaylorandfrancis.com this compound is consistently included in the panel of pterins analyzed in urine, dried blood spots, and serum from patients suspected of having these disorders. researchgate.netmedscape.comnih.govnih.govtaylorandfrancis.comresearchgate.net Elevated levels of this compound in urine are considered a characteristic biochemical marker for Primapterinuria, a specific variant of hyperphenylalaninemia. medscape.comuzh.chtaylorandfrancis.commedchemexpress.com Studies involving patient cohorts compare the pterin profiles of individuals with different subtypes of hyperphenylalaninemia and BH4 deficiencies (e.g., classical PKU, BH4-responsive PKU, PTPS deficiency, PCD deficiency) to establish diagnostic patterns. researchgate.netmedscape.comnih.govnih.govtaylorandfrancis.com
The following table illustrates a simplified representation of expected urinary pterin profiles in certain BH4 deficiencies where this compound is relevant, based on general patterns described in the literature:
| Disorder | Neopterin (B1670844) | Biopterin (B10759762) | This compound | BH4 |
| Normal | Normal | Normal | Trace/Normal | Normal |
| PTPS Deficiency | High | Low | Normal | Low |
| PCD Deficiency (Primapterinuria) | Initially High | Subnormal | Present/High | Low |
| DHPR Deficiency | Normal/Slightly Increased | High | Present | Low |
Future Directions and Emerging Research Avenues for Primapterin
Deeper Elucidation of Non-Enzymatic Conversion Pathways
The formation of 7-substituted pterins, including primapterin, is strongly associated with the absence of PCD activity. This conversion from 6-substituted pterins, like tetrahydrobiopterin (B1682763) (BH4), is understood to occur via a non-enzymatic rearrangement, albeit at a significantly slower rate than the enzymatic pathway involving PCD nih.govuni-konstanz.deresearchgate.net. In the absence of functional PCD, the pterin-4a-carbinolamine intermediate, which is normally dehydrated by PCD to quinoid-dihydrobiopterin (qBH2), can rearrange non-enzymatically to dihydrothis compound nih.govuni-konstanz.de.
Future research aims to fully characterize the chemical mechanisms and kinetics of these non-enzymatic conversion pathways. While a chemical mechanism for this rearrangement has been proposed, further studies are needed to detail the intermediate steps and the factors influencing the rate of this conversion in biological systems uni-konstanz.de. Understanding these pathways more deeply could provide insights into why this compound accumulates in specific metabolic disorders and potentially identify targets for intervention. Loading experiments with deuterated tetrahydro-L-biopterin in individuals with primapterinuria have shown equal labeling in both biopterin (B10759762) and this compound, supporting the hypothesis that this compound is derived from BH4, likely through an intramolecular rearrangement researchgate.net. Research into non-enzymatic acylation pathways in other biological contexts, such as lysine (B10760008) acylation by reactive acyl-CoA species, highlights the complexity and potential regulatory implications of such processes, which could offer parallels for studying this compound formation frontiersin.org.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive quantification of this compound is crucial for diagnosis and monitoring of related conditions. Current diagnostic workup for inborn errors of monoamine neurotransmitter metabolism, which can involve this compound, often relies on quantifying pterins in cerebrospinal fluid (CSF), urine, and blood using analytical tools like liquid chromatography nih.govresearchgate.net.
Future directions in this area focus on developing novel analytical techniques with enhanced sensitivity and specificity for this compound. This includes improving existing chromatographic methods and exploring new technologies to better distinguish this compound from other pterins and endogenous compounds upm-inc.comualberta.ca. Challenges in analytical method development for pharmaceuticals, such as ensuring specificity and sensitivity while meeting regulatory standards, are relevant here upm-inc.com. Achieving higher sensitivity is particularly important for detecting this compound in various biological matrices, especially in early stages of disease or in individuals with milder phenotypes. Enhanced specificity will help to avoid misidentification and improve the reliability of diagnostic testing seracare.comnih.govnih.gov. Research into analytical method validation emphasizes the need for rigorous testing of parameters like accuracy, precision, specificity, and detection limits to confirm reliability upm-inc.comseracare.com.
Exploration of this compound’s Role in Uncharacterized Pterinopathies
Primapterinuria is primarily associated with PCD deficiency, a rare neurometabolic disorder affecting BH4 recycling nih.govtesisenred.netmdpi.com. However, the potential role of this compound as a marker or contributor in other, as yet uncharacterized, pterinopathies warrants further investigation.
Future research will involve screening for elevated this compound levels in patients presenting with symptoms suggestive of pterin (B48896) metabolism defects but without a confirmed diagnosis of known BH4 deficiencies. This could help identify novel disorders affecting BH4 synthesis, recycling, or transport that result in this compound accumulation. Exploring the biochemical profiles of such patients, including their pterin and neurotransmitter levels, could help delineate new categories of pterinopathies nih.gov. The identification of novel disorders associated with variable neurological phenotypes and hyperphenylalaninemia, such as those caused by mutations in the DNAJC12 gene, highlights the potential for discovering new conditions within the spectrum of disorders affecting neurotransmitter and cofactor metabolism nih.gov.
Investigative Research into Therapeutic Modalities that Impact this compound Levels
Currently, management of conditions associated with elevated this compound, like PCD deficiency, primarily focuses on restoring neurotransmitter levels and managing hyperphenylalaninemia nih.govnih.gov. Therapeutic modalities directly targeting this compound levels are not yet established.
Future research aims to investigate therapeutic strategies that could potentially impact this compound levels. This could involve exploring approaches that enhance the residual activity of deficient enzymes, promote alternative metabolic pathways for this compound clearance, or prevent its formation nih.gov. While current therapeutic modalities for other conditions involve diverse approaches like drug therapy, radioiodine therapy, or surgery, research into novel therapeutic modalities in general is focusing on precisely targeting disease processes and developing innovative delivery systems drugdiscoverynews.comphysio-pedia.comekb.eg. For this compound-related disorders, this could translate to developing therapies that modulate pterin metabolism more directly. Research into the mechanisms underlying neurological impairment in these conditions may also reveal potential therapeutic targets frontiersin.orgmdpi.com.
Genomic and Proteomic Approaches to Understand PCBD Gene and Protein Function
Primapterinuria is linked to mutations in the PCBD1 gene, which encodes pterin-4a-carbinolamine dehydratase (PCD) tesisenred.net. Genomic and proteomic approaches are crucial for a comprehensive understanding of the PCBD1 gene and the function of the PCD protein.
Future research will utilize advanced genomic techniques, such as next-generation sequencing, to identify novel mutations or genetic variations in PCBD1 that may be associated with different clinical presentations or severity of primapterinuria. Proteomic studies, including mass spectrometry-based approaches, can provide insights into PCD protein expression levels, post-translational modifications, and interactions with other proteins involved in BH4 metabolism mdpi.comnautilus.bionih.gov. Combining genomic and proteomic data can offer a more holistic view of how genetic variations impact protein function and ultimately lead to this compound accumulation and associated phenotypes mdpi.compeerj.com. This integrated approach can help to elucidate the molecular mechanisms underlying PCD deficiency and identify potential targets for gene therapy or protein replacement strategies.
Mechanistic Studies on Neurological Impairment in Primapterinuria
Neurological impairment is a significant feature of untreated or late-diagnosed BH4 deficiencies, including PCD deficiency nih.govnih.govnih.gov. While the depletion of monoamine neurotransmitters (dopamine, serotonin (B10506), norepinephrine) is considered a primary driver of neurological symptoms, the specific contribution of elevated this compound to neurological dysfunction is not fully understood nih.govnih.gov.
Future research will focus on detailed mechanistic studies to explore how elevated this compound levels might contribute to neurological impairment in primapterinuria. This could involve in vitro and in vivo studies to investigate the potential neurotoxic effects of this compound or its metabolites, its interference with neurotransmitter synthesis or signaling, or its impact on neuronal development and function frontiersin.orgmdpi.com. Understanding these mechanisms is crucial for developing targeted therapies to mitigate or prevent neurological damage in affected individuals. Research into the complex interplay of factors contributing to cerebral toxicity in hyperphenylalaninemia, such as competitive inhibition of amino acid transport across the blood-brain barrier and oxidative stress, may provide valuable insights nih.gov.
Standardization of Diagnostic Protocols Involving this compound Quantification
The accurate diagnosis of primapterinuria and other pterin-related disorders relies on the reliable quantification of pterins, including this compound, in biological samples nih.govresearchgate.net. However, variations in sample collection, handling, storage, and analytical methods across different laboratories can impact the consistency and comparability of results nih.govclsi.org.
Future efforts are needed to standardize diagnostic protocols involving this compound quantification. This includes developing consensus guidelines for sample collection (e.g., CSF, urine, dried blood spots), processing, and storage to ensure sample integrity and minimize degradation of labile pterins nih.gov. Standardization of analytical methods, including quality control procedures and the use of certified reference materials, is essential to improve the accuracy, precision, sensitivity, and specificity of this compound measurements across different diagnostic centers upm-inc.comseracare.comnih.govclsi.org. Standardized protocols will facilitate more reliable diagnosis, enable better comparison of patient data across studies, and support the implementation of newborn screening programs for these rare disorders uzh.ch. The importance of standardization in molecular diagnostics, particularly for laboratory-developed tests, highlights the need for consistent methodologies and quantification standards clsi.org.
Q & A
Q. What is the biochemical role of Primapterin in phenylalanine metabolism, and how does its dysregulation contribute to primapterinuria?
this compound (7-substituted pterin) is a byproduct of the phenylalanine hydroxylase (PAH) catalytic cycle, formed due to incomplete dehydration of the 4a-carbinolamine intermediate. Deficiencies in pterin 4a-carbinolamine dehydratase (P4aCD) impair this step, leading to this compound accumulation and excretion in urine, a hallmark of primapterinuria . Methodologically, researchers should:
- Use enzymatic assays to measure PAH and P4aCD activity in liver tissue.
- Analyze urinary pterin profiles via high-performance liquid chromatography (HPLC) to detect this compound and related metabolites.
- Validate findings using knockout animal models or patient-derived cell lines.
Q. What are the standard analytical techniques for detecting and quantifying this compound in biological samples?
Key methods include:
- Reverse-phase HPLC with fluorescence detection for separation and quantification of pterins .
- Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for enhanced specificity and sensitivity.
- Thin-layer chromatography (TLC) for preliminary screening, though less precise. Table 1: Comparison of Analytical Methods
| Method | Sensitivity | Sample Preparation | Key Application |
|---|---|---|---|
| HPLC | Moderate | Deproteinization | Routine clinical screening |
| LC-MS/MS | High | Solid-phase extraction | Research-grade quantification |
| TLC | Low | Minimal | Rapid diagnostic triage |
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic mechanisms of this compound formation in PAH-catalyzed reactions?
To study enzyme kinetics:
- Substrate titration : Vary tetrahydrobiopterin (BH4) concentrations under controlled pH and temperature to measure reaction rates .
- Inhibition assays : Use P4aCD inhibitors (e.g., methylmalonic acid) to assess dehydration step dependency.
- Isotopic labeling : Track intermediates with O-labeled water to confirm dehydration pathways.
- Computational modeling : Apply tools like COPASI to simulate reaction dynamics and validate experimental data .
Q. What experimental strategies resolve contradictory data on this compound’s stability under varying physiological conditions?
Contradictions often arise from uncontrolled variables (e.g., pH, redox state). Address these by:
- Standardized buffers : Use Tris-HCl (pH 7.4) with antioxidants (e.g., DTT) to mimic intracellular conditions.
- Accelerated stability studies : Expose this compound to stressors (heat, light) and quantify degradation via HPLC .
- Multi-laboratory validation : Share protocols via platforms like Protocols.io to ensure reproducibility .
Q. How can researchers optimize protocols for purifying P4aCD from human liver tissue to study its interaction with this compound?
Critical steps from :
- Affinity chromatography : Use phenylalanine-Sepharose CL-4B to isolate PAH-associated proteins.
- Hydroxyapatite chromatography : Refine purity via calcium phosphate binding.
- Chromatofocusing : Separate isoforms by isoelectric point (pI). Key considerations:
- Include protease inhibitors during homogenization.
- Validate purity via SDS-PAGE and activity assays.
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., control vs. P4aCD-deficient models).
- Power analysis : Pre-determine sample sizes to ensure statistical robustness .
Q. How should researchers structure a PICOT framework for clinical studies on this compound-related metabolic disorders?
Example PICOT question:
- P (Population): Neonates with hyperphenylalaninemia.
- I (Intervention): P4aCD enzyme replacement therapy.
- C (Comparison): Standard dietary phenylalanine restriction.
- O (Outcome): Reduction in urinary this compound levels.
- T (Time): 6-month follow-up. This framework ensures alignment with NIH guidelines for preclinical/clinical reporting .
Data Interpretation and Reproducibility
Q. How can conflicting results about this compound’s role in oxidative stress be reconciled?
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify trends.
- Stratified analysis : Control for variables like sample storage conditions or assay sensitivity .
- Mechanistic studies : Use CRISPR-edited cell lines to isolate this compound’s direct effects vs. secondary metabolites.
Q. What are the best practices for archiving and sharing this compound-related datasets to facilitate secondary analysis?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Repositories : Use Zenodo or Figshare for raw HPLC/MS files and annotated spectra.
- Metadata standards : Adopt ISA-Tab format for experimental context .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
